1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The presence of a trifluoromethyl group and a piperidine ring in its structure contributes to its distinctive chemical properties and biological activities.
Mechanism of Action
Mode of Action
The exact mode of action of 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid using a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of DIPEA/DMF at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and piperidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one has several scientific research applications:
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide derivatives: These compounds share the piperidine ring and have shown significant biological activities.
3-(trifluoromethyl)pyrazole derivatives: These compounds contain the trifluoromethyl group and are used in various chemical and biological applications.
Uniqueness
1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one is unique due to the combination of its trifluoromethyl group and piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-16-7-4-15-9(10(16)18)17-5-2-8(3-6-17)11(12,13)14/h4,7-8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPDPBZANORLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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